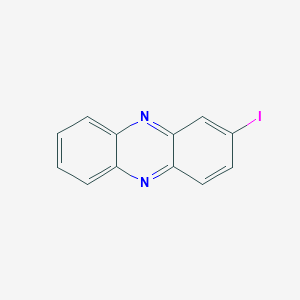

2-Iodophenazine

Description

Properties

CAS No. |

2876-21-3 |

|---|---|

Molecular Formula |

C12H7IN2 |

Molecular Weight |

306.10 g/mol |

IUPAC Name |

2-iodophenazine |

InChI |

InChI=1S/C12H7IN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H |

InChI Key |

FQUDIWVQNWDEPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)I |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Phenazine Scaffold and the Role of Halogenation

An In-Depth Technical Guide to 2-Iodophenazine: Structure, Properties, and Synthetic Utility

Phenazines are a class of nitrogen-containing heterocyclic compounds built on a dibenzopyrazine core structure.[1][2] This aromatic system is a common motif in a variety of natural products, particularly those isolated from microorganisms, which exhibit a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The planar, electron-deficient nature of the phenazine ring system makes it an intriguing scaffold for medicinal chemistry and materials science.[2]

The introduction of a halogen, specifically iodine, onto the phenazine core at the 2-position creates 2-Iodophenazine. This substitution is not merely an addition of mass; it fundamentally alters the electronic properties of the ring and, most importantly, introduces a highly versatile synthetic handle. The carbon-iodine bond is the most reactive among the halogens in nucleophilic substitution and, critically, in transition-metal-catalyzed cross-coupling reactions. This makes 2-Iodophenazine a valuable building block for the synthesis of more complex, substituted phenazine derivatives with tailored biological or material properties. This guide provides a technical overview of the structure, properties, and synthetic potential of 2-Iodophenazine for researchers in drug development and materials science.

Chemical Structure and Physicochemical Properties

The core of 2-Iodophenazine is the tricyclic phenazine system, with an iodine atom substituted on one of the outer benzene rings.

Molecular Structure:

-

IUPAC Name: 2-Iodophenazine

-

Chemical Formula: C₁₂H₇IN₂

While comprehensive experimental data for 2-Iodophenazine is not widely published, its key physicochemical properties can be reliably predicted based on its structure and comparison with analogous compounds like phenazine and various iodoarenes.

Table 1: Physicochemical Properties of 2-Iodophenazine

| Property | Value (Predicted/Calculated) | Notes |

| Molecular Weight | 306.10 g/mol | Calculated from the atomic weights of C₁₂H₇IN₂. |

| Appearance | Likely a yellow to brown crystalline solid | Based on the colored nature of phenazine and its derivatives. |

| Melting Point | >150 °C (Predicted) | Phenazine melts at 174-177 °C. The heavier iodo-substituent is expected to increase the melting point. |

| Boiling Point | >300 °C (Predicted) | High due to the large, rigid aromatic system. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | Typical for planar aromatic compounds. |

| Octanol/Water Partition Coefficient (logP) | ~4.0 (Predicted) | The iodine atom significantly increases lipophilicity compared to the parent phenazine (logP ≈ 2.3). |

Proposed Synthesis of 2-Iodophenazine

Synthetic Workflow: Diazotization-Sandmeyer Reaction

A reliable method for introducing iodine onto an aromatic ring is the Sandmeyer-type reaction, proceeding through a diazonium salt intermediate.

Sources

- 1. Phenazine (CAS 92-82-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminophenazine | C12H9N3 | CID 76139 - PubChem [pubchem.ncbi.nlm.nih.gov]

Executive Summary & Nomenclature Clarification

In-Depth Technical Guide: Resolving the Chemistry of 2-Iodophenazine and CAS 41198-02-1

In chemical databases and procurement systems, a common discrepancy exists between trivial nomenclature and Chemical Abstracts Service (CAS) Registry Numbers. While the prompt identifies "2-Iodophenazine" alongside "CAS 41198-02-1", these represent two distinct chemical entities[1][2].

-

2-Iodophenazine is officially registered under CAS 2876-21-3 [2].

-

CAS 41198-02-1 corresponds to 2-Amino-3-bromo-5-chlorobenzoic acid , a highly functionalized anthranilic acid derivative[1][3].

As a Senior Application Scientist, I have designed this whitepaper to comprehensively address both compounds. This guide provides field-proven mechanistic insights, self-validating synthetic protocols, and downstream applications for both entities, ensuring absolute clarity for researchers in drug development and materials science.

PART 1: 2-Iodophenazine (CAS 2876-21-3)

Chemical Significance & Applications

2-Iodophenazine is a critical heterocyclic building block. The presence of the labile carbon-iodine bond makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is heavily utilized in the synthesis of quinoxalines for pharmaceutical applications[2] and in the development of thermally activated delayed fluorescent (TADF) materials for advanced organic light-emitting diodes (OLEDs)[4].

Mechanistic Rationale: Oxidative Cyclization

The most efficient synthesis of 2-iodophenazine avoids direct halogenation of the phenazine core, which often yields inseparable regioisomers. Instead, an umpolung strategy utilizing the oxidative cyclization of 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole is preferred[4][5].

-

Causality of the Oxidant: Silver oxide (Ag₂O) is selected as a mild, single-electron oxidant. Unlike harsh oxidants (e.g., KMnO₄), Ag₂O facilitates N-N bond formation and subsequent aromatization without cleaving the target's critical carbon-iodine bond[4][5].

-

Causality of the Solvent: Dimethyl sulfoxide (DMSO) is utilized because its high dielectric constant stabilizes the polar transition states during the cyclization cascade, while the 80 °C temperature provides the exact activation energy required for aromatization[4][5].

Synthetic workflow for 2-Iodophenazine via oxidative cyclization.

Self-Validating Synthesis Protocol

Materials: 2-(4-iodophenyl)-2,3-dihydro-1H-benzo[d][1,3,2]diazaborole (0.2 mmol), Ag₂O (4.0 equiv), anhydrous DMSO (2.0 mL)[4][5].

-

Reaction Setup: Charge a flame-dried Schlenk tube with the diazaborole precursor and Ag₂O.

-

Atmosphere Control: Evacuate and backfill the system with N₂ three times. Causality: Excluding atmospheric oxygen prevents competitive oxidative degradation that leads to polymeric byproducts[5].

-

Cyclization: Inject anhydrous DMSO via syringe. Replace the septum with a glass stopper and heat the vigorously stirring mixture at 80 °C in an oil bath for 24 hours[4][5].

-

In-Process Control (IPC): At 20 hours, sample 10 µL of the mixture, dilute in dichloromethane (CH₂Cl₂), and perform Thin Layer Chromatography (TLC) (Eluent: Petroleum Ether/EtOAc) to confirm the complete disappearance of the fluorescent diazaborole precursor.

-

Purification & Validation: Cool to ambient temperature, dilute with 10 mL CH₂Cl₂, and filter through a Celite pad to remove insoluble silver salts[5]. Concentrate the filtrate and purify via silica gel column chromatography. Validate the structural integrity via High-Resolution Mass Spectrometry (HRMS), targeting the [M+H]+ peak at m/z ~307.0.

PART 2: 2-Amino-3-bromo-5-chlorobenzoic Acid (CAS 41198-02-1)

Chemical Significance & Applications

CAS 41198-02-1 is a rigid, poly-halogenated building block[1]. In drug development, it is a primary starting material for synthesizing complex 3-(2-(2-methoxyphenyl)-2-oxoethyl) quinazolinone derivatives[]. These derivatives have demonstrated potent anticoccidial activity against Eimeria tenella in poultry, making this compound highly valuable in veterinary medicinal chemistry[].

Mechanistic Rationale: Regioselective Bromination

The synthesis relies on the electrophilic aromatic substitution of 2-amino-5-chlorobenzoic acid[7].

-

Regioselectivity: The amino (-NH₂) group is a strong activating ortho/para director, while the carboxylic acid (-COOH) is a deactivating meta director. With the para position occupied by the chloro group, the C3 position (ortho to the amine, meta to the carboxylic acid) becomes the most electron-rich and sterically accessible site for electrophilic attack.

-

Causality of the Reagents: Acetic acid is selected as the solvent because it acts as a mild proton source that polarizes the molecular bromine (Br₂), generating a sufficiently potent electrophile without requiring harsh Lewis acid catalysts (e.g., FeBr₃)[7]. This prevents over-bromination and preserves the carboxylic acid moiety.

Electrophilic aromatic bromination workflow for CAS 41198-02-1.

Self-Validating Synthesis Protocol

Materials: 2-amino-5-chlorobenzoic acid (1.05 mol), Br₂ (1.15 mol), Acetic Acid (3.4 L)[7].

-

Reaction Initiation: Dissolve 2-amino-5-chlorobenzoic acid in acetic acid and cool the reactor to 15 °C. Causality: Cooling suppresses oxidative side reactions of the sensitive aniline moiety[7].

-

Electrophilic Addition: Add Br₂ dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic bromination and ensures strict regioselectivity at the C3 position. Stir for 4 hours at 15 °C[7].

-

In-Process Control (IPC): Monitor the reaction via High-Performance Liquid Chromatography (HPLC) to ensure >98% conversion of the starting material.

-

Quenching & Extraction: Slowly quench the mixture into 8 L of cold water. Causality: Water neutralizes unreacted Br₂ and forces the precipitation of the hydrophobic product. Extract with tert-butyl methyl ether (t-BuOMe)[7].

-

Purification & Validation: Wash the organic layer with water, dry over MgSO₄, and concentrate. Treat the crude solid with hot hexane to remove non-polar impurities and filter[7]. Validate the product via its melting point (target: 225-228 °C) and ¹H NMR (DMSO-d₆), which must show two distinct doublets at δ 7.70 (J = 2.6 Hz) and δ 7.69 (J = 2.6 Hz), confirming the meta-coupling of the isolated aromatic protons[7].

Downstream application of CAS 41198-02-1 in anticoccidial drug development.

PART 3: Quantitative Data Summary

To facilitate rapid comparison for procurement and analytical validation, the physicochemical properties of both compounds are summarized below[1][2][3][8].

| Property | 2-Iodophenazine | 2-Amino-3-bromo-5-chlorobenzoic acid |

| CAS Registry Number | 2876-21-3 | 41198-02-1 |

| Molecular Formula | C₁₂H₇IN₂ | C₇H₅BrClNO₂ |

| Molecular Weight | 306.10 g/mol | 250.48 g/mol |

| Appearance | Light brown to brown solid | White to slightly yellow solid |

| Melting Point | N/A (Decomposes) | 225 - 228 °C |

| Solubility | DMSO, Dichloromethane | DMSO, Acetic Acid, t-BuOMe |

| Primary Application | TADF materials, Quinoxalines | Quinazolinones, Anticoccidials |

PART 4: References

-

An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Synthesis of intermediates useful in preparing tricyclic compounds (Patent EP0977739A1) Source: Google Patents / European Patent Office URL:

-

2-Amino-3-bromo-5-chlorobenzoic acid (CID 11779931) Source: PubChem URL:[Link]

-

Synthesis and anticoccidial activity of new quinazolinone derivatives Source: Pesticide Biochemistry and Physiology URL:[Link]

Sources

- 1. 2-Amino-3-bromo-5-chlorobenzoic acid | 41198-02-1 | Benchchem [benchchem.com]

- 2. CAS 2876-21-3: Fenazina, 2-yodo- | CymitQuimica [cymitquimica.com]

- 3. 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 7. EP0977739A1 - Synthesis of intermediates useful in preparing tricyclic compounds - Google Patents [patents.google.com]

- 8. chemscene.com [chemscene.com]

Biological Activity of Halogenated Phenazine Derivatives: A Technical Guide to Mechanism, Synthesis, and Evaluation

Executive Summary

This technical guide analyzes the pharmacological utility of halogenated phenazine derivatives (HPs), moving beyond the classical understanding of Clofazimine to modern, synthetic biofilm-eradicating agents. While natural phenazines (e.g., pyocyanin) function primarily as redox-active virulence factors, strategic halogenation—specifically at the 2, 4, and 6 positions—transforms these scaffolds into potent agents against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Mycobacterium tuberculosis.

This document details the structure-activity relationships (SAR) driving this potency, the specific mechanisms of action (ROS generation vs. iron starvation), and validated protocols for their synthesis and biological assessment.

Chemical Rationale & Structure-Activity Relationship (SAR)

The phenazine core (dibenzo[b,e]pyrazine) is inherently lipophilic and redox-active. Halogenation modulates these properties to enhance bioavailability and target engagement.

The Halogen Effect

-

Lipophilicity & Membrane Permeability: The addition of Chlorine (Cl) or Bromine (Br) significantly increases logP, facilitating passive transport across the mycolic acid-rich cell walls of Mycobacteria and the exopolysaccharide (EPS) matrix of staphylococcal biofilms.

-

Electronic Tuning: Halogens are electron-withdrawing groups (EWG). When placed at C-2 or C-4, they stabilize the semiquinone radical intermediate formed during redox cycling. This stabilization is critical for the sustained generation of Reactive Oxygen Species (ROS).

-

Key SAR Findings:

-

2-position substitution: Critical for basic antibacterial activity (e.g., 2-bromo-1-hydroxyphenazine).

-

4-position substitution: Enhances potency against MRSA.[1][2]

-

6,8-bis(trifluoromethyl) substitution: Drastically improves biofilm eradication (MBEC values < 1 µM), likely due to enhanced penetration and metabolic stability.

-

Mechanisms of Action[1][3][4][5][6][7]

Halogenated phenazines operate via two distinct, often synergistic, mechanisms.

Redox Cycling and ROS Generation

Similar to the clinical drug Clofazimine, many HPs act as prodrugs. They are reduced by bacterial NADH:quinone oxidoreductase (NDH-2) to an unstable hydroquinone or semiquinone. Upon re-oxidation by molecular oxygen, they release superoxide anions (

Iron Starvation (The Biofilm Mechanism)

Newer synthetic HPs (e.g., HP-14) exhibit a mechanism distinct from simple redox toxicity.[3] They chelate intracellular ferrous iron (

Visualization: Dual Mechanism of Action

Figure 1: Dual mechanism of halogenated phenazines involving NDH-2 mediated redox cycling (left) and metal sequestration leading to biofilm collapse (right).

Synthetic Pathways[2][9][10]

While oxidative coupling is possible, the Wohl-Aue reaction remains the most robust method for generating diverse halogenated libraries because it tolerates the steric bulk of halogens and allows modular assembly from substituted anilines and nitrobenzenes.

Protocol: Modular Wohl-Aue Synthesis

Objective: Synthesis of 2-bromo-1-hydroxyphenazine derivatives.

-

Reagents: Substituted aniline, substituted nitrobenzene, Potassium Hydroxide (KOH), Toluene.

-

Procedure:

-

Dissolve the halogenated aniline (1.0 equiv) and halogenated nitrobenzene (2.0 equiv) in dry toluene.

-

Add powdered KOH (5.0 equiv) slowly.

-

Reflux the mixture for 6–12 hours. Note: The reaction proceeds via a nucleophilic aromatic substitution followed by cyclization.

-

Critical Step: The reaction yields the phenazine-N-oxide. This must be reduced (using

or Pd/C) to obtain the parent phenazine, or used directly if the N-oxide is the target.

-

-

Purification: Silica gel column chromatography is essential as the Wohl-Aue reaction often produces low yields (<40%) with significant tar formation. Elute with Hexanes:EtOAc gradients.

Experimental Protocols for Biological Evaluation

To validate the activity of synthesized derivatives, researchers must assess both planktonic killing (MIC) and biofilm eradication (MBEC).

Minimum Biofilm Eradication Concentration (MBEC)

Standard MIC assays fail to predict efficacy against chronic infections. The Calgary Biofilm Device (CBD) is the industry standard for this analysis.

Protocol:

-

Inoculation: Inoculate the CBD peg lid with bacterial culture (e.g., MRSA,

CFU/mL) in TSB media. -

Biofilm Formation: Incubate for 24 hours on a gyrorotary shaker to form mature biofilms on the pegs.

-

Compound Challenge: Transfer the peg lid to a challenge plate containing serial dilutions of the Halogenated Phenazine (range: 0.1 µM to 100 µM). Incubate for 24 hours.

-

Recovery: Rinse pegs in saline to remove planktonic cells. Transfer lid to a recovery plate containing fresh media and sonicate (5 mins) to dislodge biofilm bacteria.

-

Readout: Incubate recovery plate overnight and read OD600. The lowest concentration with no regrowth is the MBEC.

ROS Detection Assay

To confirm the redox mechanism, use the DCFH-DA fluorometric assay.

Protocol:

-

Loading: Treat bacterial suspension with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 mins.

-

Treatment: Add the phenazine derivative.

-

Measurement: Measure fluorescence (Ex/Em: 485/535 nm) over 60 minutes. An increase in fluorescence indicates esterase cleavage and oxidation by ROS to fluorescent DCF.

Visualization: Experimental Workflow

Figure 2: Integrated workflow from chemical synthesis to biological validation.

Data Summary: Comparative Potency

The following table summarizes the activity of key halogenated phenazines compared to standard antibiotics.

| Compound | Halogen Substitution | Target Organism | MIC (µM) | MBEC (µM) | Mechanism Note |

| Clofazimine | Cl (C3, C12) | M. tuberculosis | 0.12 - 0.5 | N/A | Membrane disruption + ROS |

| HP-1 | 2-Br, 1-OH | MRSA | 1.56 | >100 | Moderate biofilm activity |

| HP-14 | 2,4-di-Br, 1-OH | MRSA / VRE | 0.39 | 6.25 | Induces iron starvation |

| HP-29 | 2-Br, 4-N-sulfonamide | MRSA | 0.08 | <1.0 | Potent biofilm eradicator |

| Vancomycin | (Control) | MRSA | 1.0 (approx) | >2000 | Ineffective against biofilms |

Data aggregated from Huigens et al. and related SAR studies.

References

-

Huigens III, R. W., et al. (2016).[4] Structure–Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis.[5][3][6][4] Journal of Medicinal Chemistry. [Link][6][4]

-

World Health Organization. (2024). Clofazimine: Mechanism of Action and Therapeutic Use. WHO Model List of Essential Medicines. [Link]

-

Garrison, A. T., & Huigens III, R. W. (2017).[7] A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis.[7][8][9][10] Scientific Reports. [Link][3]

-

Cimmino, A., et al. (2021).[11] Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies.[11] Molecules. [Link][2][3][9][10][12]

-

Yano, T., et al. (2011).[13] Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a pathway for the generation of bactericidal levels of reactive oxygen species.[14][13] Journal of Biological Chemistry. [Link]

Sources

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis and Biological Evaluation of a Halogenated Phenazine-Erythromycin Conjugate Prodrug for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of a Diverse Class of Halogenated Phenazines That Targets Persistent, Antibiotic-Tolerant Bacterial Biofilms and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of 6,8-ditrifluoromethyl halogenated phenazine as a potent bacterial biofilm-eradicating agent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02011A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis [frontiersin.org]

- 14. Reduction of Clofazimine by Mycobacterial Type 2 NADH:Quinone Oxidoreductase: A PATHWAY FOR THE GENERATION OF BACTERICIDAL LEVELS OF REACTIVE OXYGEN SPECIES - PMC [pmc.ncbi.nlm.nih.gov]

Phenazine-Based DNA Intercalators: A Comprehensive Guide to Design, Biophysical Characterization, and Mechanism of Action

Executive Summary

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds characterized by a planar, electron-deficient tricyclic core. This unique structural topology makes them highly effective DNA intercalators. By sliding between the hydrophobic base pairs of the DNA double helix, phenazine derivatives disrupt critical genomic processes, making them highly sought-after scaffolds in the development of novel anticancer and antimicrobial therapeutics.

This technical guide provides an in-depth analysis of phenazine-DNA interactions, exploring the mechanistic causality behind their biological activity, and detailing the gold-standard biophysical protocols required to validate their efficacy.

Mechanistic Foundations: The Causality of Intercalation

To rationally design phenazine-based drugs, researchers must understand the sequence of molecular events triggered by intercalation. The planar phenazine core inserts itself between adjacent DNA base pairs, driven by

This physical insertion forces the base pairs apart (increasing the axial rise by approximately 3.4 Å per intercalated molecule) and unwinds the DNA helix. This structural distortion is the primary catalyst for downstream biological effects:

-

Topoisomerase Poisoning: Enzymes like Topoisomerase I and II normally bind to DNA, cleave the strands to relieve torsional strain, and religate them. Phenazine intercalation alters the DNA architecture, stabilizing the transient DNA-enzyme "cleavable complex" and preventing religation. This results in lethal double-strand breaks [1].

-

Transcription Inhibition: Advanced synthetic derivatives, such as the clinical candidate MLN944 (XR5944), utilize a bis-intercalation mechanism. Two phenazine rings simultaneously intercalate at specific sites (e.g., 5'-TpG), placing a linker in the major groove. This physically blocks transcription factors (like c-Jun) from accessing the DNA [2].

Fig 1: Mechanism of topoisomerase inhibition via phenazine-induced DNA intercalation.

Quantitative Data: Phenazine Derivative Profiling

The biological outcome of a phenazine derivative is strictly dictated by its binding affinity (

Table 1: Comparative DNA Binding Profiles of Key Phenazine Derivatives

| Compound / Class | Primary Target | Binding Mode | Intrinsic Binding Constant ( | Primary Biological Activity |

| MLN944 (XR5944) | 5'-TpG site / Major Groove | Bis-intercalation | Transcription inhibition; Anticancer [2] | |

| Ruthenium(II)-Phenazine | DNA Base Pairs | Intercalation | Topo I inhibition; DNA "Light Switch" [1] | |

| Aotaphenazine | DNA / Topo II | Intercalation | Topo II poison; Apoptosis induction [3] | |

| Safranin T | ss poly-A / DNA | Intercalation | Structural probe; Antibacterial [4] |

Biophysical Characterization Workflows

To classify a new phenazine derivative as a true intercalator, researchers must employ orthogonal biophysical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Fig 2: Standardized biophysical workflow for quantifying phenazine-DNA interactions.

Protocol 1: UV-Vis Absorption Titration & Determination

The Causality: When a phenazine ring intercalates, its

Step-by-Step Methodology:

-

Preparation: Prepare a fixed concentration of the phenazine derivative (e.g.,

) in a physiological buffer (Tris-HCl, pH 7.4, -

Titration: Sequentially add aliquots of CT-DNA to the phenazine solution.

-

Equilibration: Allow the solution to equilibrate for 5 minutes at

after each addition. -

Measurement: Record the UV-Vis spectrum (typically between 300–600 nm).

-

Self-Validation Check: Observe the spectra for a sharp isosbestic point . The presence of an isosbestic point mathematically proves that the system exists in a clean, two-state equilibrium (free dye vs. bound dye) without aggregation [4].

-

Data Analysis: Calculate the intrinsic binding constant (

) using the Wolfe-Shimer equation:

Protocol 2: Hydrodynamic Viscometry Assay

The Causality: While UV-Vis suggests binding, it cannot definitively distinguish intercalation from minor groove binding. Viscometry is the gold standard for this distinction. Because intercalation forces base pairs apart, it physically elongates the DNA polymer. This increase in axial length drastically increases the hydrodynamic friction (viscosity) of the solution. Groove binders do not cause this elongation.

Step-by-Step Methodology:

-

Preparation: Use an Ostwald viscometer submerged in a highly precise thermostatic water bath (

). -

Baseline: Measure the flow time of the buffer (

) and the flow time of a fixed concentration of sonicated CT-DNA ( -

Titration: Incrementally add the phenazine derivative to the DNA solution to achieve varying dye/DNA ratios (

to -

Measurement: Measure the flow time (

) for each ratio. Calculate relative specific viscosity: -

Data Analysis: Plot

against the binding ratio -

Self-Validation Check: Run a parallel assay using Ethidium Bromide as a positive control (known intercalator) and Hoechst 33258 as a negative control (known groove binder). A positive linear slope confirms intercalation.

Advanced Biological Evaluation: Topoisomerase Inhibition

Once intercalation is biophysically proven, the biological consequence must be validated. Phenazines frequently act as Topoisomerase I/II poisons.

Protocol 3: Topoisomerase I Plasmid Relaxation Assay

The Causality: Supercoiled plasmid DNA migrates rapidly through an agarose gel. Topoisomerase I relieves this supercoiling, converting the plasmid to a relaxed, open-circular form that migrates slowly. If a phenazine intercalator inhibits Topo I, the plasmid remains in its fast-migrating supercoiled state.

Step-by-Step Methodology:

-

Reaction Assembly: In a

reaction volume, combine -

Enzyme Addition: Add 1 Unit of human recombinant Topoisomerase I.

-

Incubation: Incubate at

for 30 minutes to allow the enzyme to attempt relaxation. -

Termination: Stop the reaction by adding

of -

Resolution: Electrophorese the samples on a

agarose gel (without ethidium bromide during the run, to prevent displacement of the phenazine). -

Visualization: Post-stain the gel with GelRed or Ethidium Bromide. The preservation of the lower supercoiled band in a dose-dependent manner confirms Topo I inhibition [5].

References

-

Anticancer activity, topoisomerase I inhibition, DNA 'light switch' behavior and molecular docking of two ruthenium complexes containing phenazine ring. Journal of Biomolecular Structure and Dynamics. [Link]

-

Novel DNA bis-intercalation by MLN944, a potent clinical bisphenazine anticancer drug. Nucleic Acids Research. [Link]

-

Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence. PLOS One / PubMed Central. [Link]

-

Binding of Phenazinium Dye Safranin T to Polyriboadenylic Acid: Spectroscopic and Thermodynamic Study. PLOS One. [Link]

-

DNA Binding of an Organic dppz-Based Intercalator. Journal of the American Chemical Society. [Link]

photophysical properties of 2-substituted phenazines

An In-Depth Technical Guide on the Photophysical Properties of 2-Substituted Phenazines

Executive Summary

Phenazines are a privileged class of nitrogen-containing heterocyclic compounds renowned for their redox activity, biological significance, and highly tunable photophysics. While the parent phenazine exhibits limited fluorescence and rapid non-radiative decay, substituting the core at the 2-position fundamentally alters its electronic symmetry. This technical guide explores the mechanistic causality behind the , detailing how structural modifications drive intramolecular charge transfer (ICT), intersystem crossing (ISC), and solid-state luminescence.

Mechanistic Foundations of Phenazine Photophysics

Symmetry Breaking and the ICT State

The parent phenazine is a highly symmetric (

When an electron-donating group (e.g.,

-

Causality: The ICT state stabilizes the lowest unoccupied molecular orbital (LUMO) and reduces the HOMO-LUMO gap. Consequently, the absorption and emission spectra of 2-substituted phenazines are significantly red-shifted into the visible region (400–650 nm) compared to the parent compound[3].

Spin-Orbit Coupling and Triplet State Dynamics

Phenazine derivatives are highly efficient triplet sensitizers. The introduction of heavy atoms at the 2-position (e.g., 2-bromophenazine) further amplifies this trait via the Heavy-Atom Effect .

-

Causality: The heavy halogen atom enhances spin-orbit coupling, accelerating the rate of Intersystem Crossing (ISC) from the singlet (

) to the triplet (

Fig 1: Jablonski diagram illustrating ICT, ISC, and singlet oxygen generation in 2-substituted phenazines.

Quantitative Photophysical Data

The following table synthesizes the core photophysical parameters of representative phenazine derivatives, highlighting how 2-substitution dictates their primary applications.

| Compound | Abs Max ( | Em Max ( | Mechanistic Feature | ||

| Parent Phenazine | ~362 nm | ~400 nm | 0.07 | ~0.40 | Baseline reference; highly symmetric[1]. |

| 2-Aminophenazine | ~430 nm | ~520 nm | 0.15 | ~0.30 | Push-pull ICT state; solvatochromic[2]. |

| 2-Bromophenazine | ~370 nm | ~410 nm | <0.05 | >0.80 | Heavy-atom enhanced ISC; efficient ROS generator[4]. |

| 2-Nitrophenazine (Cocrystal) | ~450 nm | ~580 nm | ~0.45 | N/A | Restricted C=N isomerization; 100x solid-state luminescence boost[5]. |

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the photophysical characterization of 2-substituted phenazines must rely on self-validating experimental systems.

Protocol 1: Determination of Singlet Oxygen Quantum Yield ( )

To prove a 2-substituted phenazine is an effective photosensitizer for Photodynamic Therapy (PDT) or radical polymerization[6], its ability to generate

Step-by-Step Workflow:

-

Sample Preparation: Dissolve the 2-substituted phenazine (sensitizer) and a singlet oxygen trap, such as 1,3-diphenylisobenzofuran (DPBF) or 2,3-diphenyl-p-dioxene (DPD), in an aerated solvent (e.g., chloroform)[6].

-

Reference Preparation: Prepare a parallel solution using a standard reference with a known

(e.g., Phenalenone, -

Optical Matching (Critical Self-Validation): Adjust the concentrations of both the sample and the reference so that their absorbance values are identical (e.g., exactly 0.2 O.D.) at the chosen irradiation wavelength. This ensures both systems absorb the exact same number of photons.

-

Irradiation & Monitoring: Irradiate the solutions using a monochromatic light source. Measure the decay of the DPBF absorption peak (typically at 415 nm) using a UV-Vis spectrophotometer at 10-second intervals.

-

Kinetic Calculation: Plot

of the trap versus irradiation time. The slope of this linear fit is directly proportional to the rate of

Fig 2: Self-validating experimental workflow for determining singlet oxygen quantum yield.

Protocol 2: Transient Absorption Spectroscopy for Triplet Lifetime

-

Deoxygenation: Purge the phenazine solution with Argon for 30 minutes in a sealed cuvette. Causality: Oxygen is a potent triplet quencher; removing it isolates the intrinsic triplet decay kinetics.

-

Excitation: Excite the sample using a nanosecond Nd:YAG laser pulse (e.g., 355 nm)[7].

-

Detection: Record the transient absorption change (

) using a continuous white-light probe beam coupled to an intensified CCD camera. -

Analysis: Fit the resulting decay trace to a mono-exponential function to extract the triplet lifetime (

).

Advanced Applications

Solid-State Luminescence and Cocrystal Engineering A major limitation of planar aromatic molecules is Aggregation-Caused Quenching (ACQ) in the solid state. However, 2-substituted phenazines (such as 2-nitrophenazine) can be engineered into cocrystals using co-formers like 2,6-dimethylphenylboronic acid.

-

Mechanistic Insight: Cocrystallization promotes face-to-face

interactions and restricts non-radiative C=N isomerization pathways. This structural locking prevents access to dark states, resulting in a nearly 100-fold enhancement in luminescence efficiency compared to the pure compound, making them highly viable for OLEDs and solid-state sensors[5].

Photodynamic Therapy (PDT) & Photoinitiators Because 2-substituted phenazines (especially halogenated or transition-metal coordinated derivatives) exhibit near-quantitative triplet state formation, they act as highly effective light absorbers in dye photoinitiating systems for the radical polymerization of acrylates[6]. Furthermore, their ability to generate cytotoxic singlet oxygen under visible light irradiation positions them as robust candidates for targeted PDT in oncology and antimicrobial treatments[7].

References

- Title: Boosting The Solid‐State Luminescence of Phenazine Derivatives by Enhancing Intermolecular Hydrogen Bonds and π–π Interactions in Cocrystals Source: ResearchGate URL

- Source: Collect. Czech. Chem. Commun.

- Title: Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host Source: ResearchGate URL

- Title: Effective Singlet Oxygen Sensitizers Based on the Phenazine Skeleton as Efficient Light Absorbers in Dye Photoinitiating Systems for Radical Polymerization of Acrylates Source: PMC / NIH URL

- Title: Photophysical Properties and Singlet Oxygen Production by Ruthenium(II)

- Title: 2-Phenazinamine, N,N-dimethyl- | 6494-69-5 Source: Benchchem URL

- Title: Investigations of Reactions of Selected Azaarenes with Radicals in Water. 2.

Sources

- 1. CCCC 2004, Volume 69, Issue 4, Abstracts pp. 885-896 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 2. 2-Phenazinamine, N,N-dimethyl- | 6494-69-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Effective Singlet Oxygen Sensitizers Based on the Phenazine Skeleton as Efficient Light Absorbers in Dye Photoinitiating Systems for Radical Polymerization of Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile & Purification Protocols for 2-Iodophenazine

The following technical guide is structured to provide actionable, high-precision data and methodologies for researchers working with 2-Iodophenazine.

Executive Summary

2-Iodophenazine (CAS: 50998-18-0) is a halogenated tricyclic heteroaromatic compound frequently utilized as a photoactive intermediate and a scaffold in the synthesis of bioactive phenazine derivatives. Its physicochemical behavior is dominated by the planar, electron-deficient phenazine core and the lipophilic iodine substituent.

Key Solubility Characteristics:

-

High Solubility: Chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).

-

Temperature-Dependent Solubility: Lower alcohols (Ethanol, Methanol) and Acetonitrile—ideal for recrystallization.

-

Insolubility: Water and highly polar protic media.

This guide provides a validated solubility landscape, theoretical solubility parameters, and self-validating protocols for purification and analysis.

Physicochemical Characterization

Understanding the molecular properties of 2-Iodophenazine is prerequisite to predicting its solvent interactions.

| Property | Value / Description | Implications for Solubility |

| Molecular Formula | C₁₂H₇IN₂ | Moderate molecular weight (306.10 g/mol ) |

| Melting Point | 161–163 °C [1] | High lattice energy requires thermal energy or high-solvency media for dissolution. |

| LogP (Predicted) | ~3.8 – 4.2 | Highly lipophilic; partitions strongly into organic phases. |

| Electronic Nature | Electron-deficient π-system | Susceptible to π-π stacking; soluble in aromatic solvents (Toluene, Benzene). |

| H-Bonding | H-Bond Acceptor (N atoms) | Weak interaction with protic solvents; no H-bond donation capability. |

Solubility Landscape & Solvent Selection

The following data is synthesized from experimental synthesis protocols and chromatographic behavior.

Qualitative Solubility Table

Data derived from standard isolation protocols [1, 2].

| Solvent Class | Specific Solvent | Solubility Rating (25°C) | Application Utility |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Extraction, Loading for Chromatography |

| Chlorinated | Chloroform (CDCl₃) | High | NMR Spectroscopy Standard |

| Aromatic | Toluene | Moderate-High | Reaction Medium (Reflux), Hot Recrystallization |

| Esters | Ethyl Acetate | Moderate | Chromatography Eluent, Extraction |

| Alcohols | Ethanol / Methanol | Low (Cold) / High (Hot) | Primary Recrystallization Solvent |

| Alkanes | Hexane / Pentane | Insoluble | Anti-solvent (Precipitation) |

| Polar Aprotic | DMSO / DMF | High | Bio-assays, Cross-coupling reactions |

| Aqueous | Water | Insoluble | Washing impurities, biphasic workup |

Theoretical Framework: Hansen Solubility Parameters (HSP)

To scientifically select alternative solvents, we apply the "Like Dissolves Like" principle via HSP. 2-Iodophenazine relies heavily on Dispersive ($ \delta_d

-

Target Solvent Profile: High

, Low-Moderate -

Prediction: Solvents like Tetrahydrofuran (THF) and 1,4-Dioxane are predicted to be excellent solubilizers due to their matching polarity and lack of strong H-bond donation networks.

Experimental Protocols (Self-Validating Systems)

Protocol A: Saturation Shake-Flask Solubility Determination

Objective: Determine the exact solubility limit (S) in a specific solvent batch. This protocol is self-validating because it includes a gravimetric mass balance check.

Materials: 2-Iodophenazine (pure), Solvent of choice, 0.45 µm PTFE syringe filter, Analytical balance.

-

Excess Addition: Add excess solid 2-Iodophenazine (approx. 100 mg) to 2.0 mL of solvent in a sealed vial.

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker or magnetic stir bar).

-

Visual Check: Ensure solid remains visible. If fully dissolved, add more solid and repeat step 2.

-

Filtration: Filter the supernatant through a pre-weighed syringe filter into a pre-weighed vial.

-

Gravimetric Analysis: Evaporate the solvent from the filtrate (vacuum or N₂ stream) and weigh the residue.

-

Calculation: $ S (mg/mL) = \frac{Mass_{residue} (mg)}{Volume_{filtrate} (mL)} $

Protocol B: Purification via Recrystallization

Context: Synthesis often yields the product with trace starting materials (e.g., phenylene diamines). Recrystallization exploits the steep solubility curve in Ethanol.

Method:

-

Dissolution: Suspend crude 2-Iodophenazine in Ethanol (10 mL per gram).

-

Heating: Heat to reflux (78°C). The solid should fully dissolve. If not, add Ethanol dropwise until clear.

-

Hot Filtration (Optional): If insoluble black particulates remain, filter rapidly while hot through a glass frit.

-

Controlled Cooling: Remove from heat and allow to cool to Room Temperature (RT) slowly over 2 hours. Do not plunge into ice immediately.[1]

-

Nucleation: Once crystals form at RT, cool to 0°C in an ice bath for 30 minutes to maximize yield.

-

Isolation: Filter vacuum. Wash crystals with cold (-20°C) Ethanol.

Visualized Workflows

Solubility Screening Logic

This decision tree guides the researcher in selecting the correct solvent based on the intended application.

Figure 1: Solvent selection decision tree based on experimental intent.

Purification Workflow: Crude to Pure Crystal

The following diagram illustrates the standard purification pipeline established in literature [1, 3].

Figure 2: Step-by-step purification workflow for isolating high-purity 2-Iodophenazine.

References

-

Zhang, Z., et al. (2019). "An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine." Royal Society of Chemistry Advances. (Experimental data: mp 161-163 °C, NMR solvents).

-

ChemicalBook. (2025).[2][3] "Quinoxaline, 6-iodo- (Isomer/Analog Reference)." ChemicalBook Database. (Analogous solubility data).

-

Preston, P. N. (1974).[4] "Synthesis and Properties of Phenazines." Chemistry of Heterocyclic Compounds. (General solubility principles for phenazine derivatives).

Sources

Technical Guide: Heavy Atom Effect in Iodinated Phenazine Fluorophores

Executive Summary

This guide details the physicochemical transformation of phenazine fluorophores into efficient photosensitizers via the Heavy Atom Effect (HAE) . While unsubstituted phenazines typically exhibit fluorescence (radiative decay

For researchers in Photodynamic Therapy (PDT) and phosphorescent imaging, this modulation is the critical step in converting a diagnostic dye into a therapeutic agent capable of generating Singlet Oxygen (

Theoretical Framework: The Physics of Spin-Orbit Coupling

The efficiency of Singlet Oxygen generation (

However, the presence of a heavy nucleus (Iodine) creates a relativistic interaction between the electron's spin and its orbital angular momentum. This interaction mixes the singlet and triplet wavefunctions, relaxing the forbidden nature of the transition.

The Modified Jablonski Diagram

The diagram below illustrates the kinetic competition introduced by the HAE. Note the accelerated

Figure 1: Modified Jablonski diagram highlighting the acceleration of Intersystem Crossing (ISC) due to the Heavy Atom Effect.

Strategic Synthesis: Regioselective Iodination

To maximize the HAE, iodine must be covalently bonded directly to the

Protocol: Electrophilic Iodination of Diaminophenazines

This protocol describes the iodination of a generic 3,7-diaminophenazine core (similar to Neutral Red or Safranin precursors) using N-Iodosuccinimide (NIS).

Reagents:

-

Phenazine precursor (1.0 eq)

-

N-Iodosuccinimide (NIS) (2.2 eq for di-iodination)

-

Solvent: Acetonitrile (ACN) or DMF

-

Catalyst: Trifluoroacetic acid (TFA) (0.1 eq)

Step-by-Step Workflow:

-

Dissolution: Dissolve the phenazine precursor in anhydrous ACN under an inert atmosphere (

). -

Activation: Add TFA dropwise to activate the NIS.

-

Addition: Add NIS (dissolved in ACN) slowly over 30 minutes at

to prevent over-iodination or polymerization. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product will show a bathochromic shift (red-shift) and decreased fluorescence intensity on the TLC plate.

-

Quenching: Quench with saturated sodium thiosulfate (

) to remove unreacted iodine. -

Purification: Extract with DCM, dry over

, and purify via silica gel column chromatography.

Critical Insight: Why NIS? Elemental iodine (

Photophysical Characterization: The DPBF Assay

The gold standard for quantifying Singlet Oxygen generation is the DPBF (1,3-diphenylisobenzofuran) Bleaching Assay . DPBF reacts rapidly and specifically with

Mechanism:

Experimental Protocol

Materials:

-

Probe: DPBF (Stock: 1 mM in Ethanol, keep in dark/cold).

-

Reference Standard: Rose Bengal (

in water) or Methylene Blue ( -

Sample: Iodinated Phenazine derivative.

-

Light Source: LED matching the absorption max of the photosensitizer (e.g., 530nm or 630nm).

Workflow Diagram:

Figure 2: Step-by-step workflow for the DPBF Singlet Oxygen Quantum Yield Assay.

Calculation:

Calculate

-

: Slope of the plot of

-

: Absorption correction factor (

Data Interpretation & Expected Trends

When analyzing your iodinated derivatives, you should observe a clear trade-off between fluorescence and singlet oxygen generation. The table below summarizes the expected photophysical shifts.

| Parameter | Unsubstituted Phenazine | Mono-Iodo Phenazine | Di-Iodo Phenazine |

| Atom Type | H / N / C | Iodine ( | Iodine ( |

| Fluorescence ( | High (0.3 - 0.9) | Reduced (< 0.2) | Quenched (< 0.05) |

| Triplet Yield ( | Low (< 0.1) | Moderate (0.4 - 0.6) | High (> 0.[2]8) |

| Singlet Oxygen ( | Negligible | Significant | Maximal |

| Lifetime ( | Nanoseconds | Decreased | Significantly Decreased |

Troubleshooting:

-

No

detected? Ensure your solvent is not quenching the triplet state. Use deuterated solvents ( -

Rapid DPBF bleaching in dark? DPBF is unstable. Always run a "Dark Control" to subtract background degradation.

References

-

General Mechanism of Heavy Atom Effect

- Koziar, J. C., & Cowan, D. O. (1978). Photochemical heavy-atom effects. Accounts of Chemical Research.

-

Phenazine Synthesis & Functionalization

-

Singlet Oxygen Detection (DPBF Protocol)

- Entradas, T., et al. (2020). Singlet Oxygen Quantum Yield Determination in Polar Solvents. Journal of Photochemistry and Photobiology A: Chemistry.

-

Iodinated Fluorophores in PDT

- Luo, Y., et al. (2021). Impact of iodine loading and substitution position on intersystem crossing efficiency. RSC Advances.

-

Heavy Atom Effect in Phenazine/Acridine Systems

-

Malinge, A., et al. (2024).[6] The heavy atom effect in halogenated mCP and its influence on... delayed fluorescence. University of St Andrews Research Portal.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

2-Iodophenazine vs. 2-Bromophenazine: A Reactivity & Utility Analysis

This guide provides a technical analysis of the reactivity differences between 2-iodophenazine and 2-bromophenazine , specifically tailored for medicinal chemists and process engineers. It moves beyond generic textbook trends to address the specific electronic and solubility challenges posed by the phenazine scaffold.

Executive Summary: The Accessibility-Reactivity Trade-Off

In the functionalization of the phenazine core—a critical scaffold for intercalating antibiotics (e.g., clofazimine analogs) and organic semiconductors—the choice between the 2-iodo and 2-bromo congeners represents a strategic trade-off between synthetic accessibility and downstream reactivity .

-

2-Bromophenazine is the "Process Candidate." It is robust, easier to synthesize on a kilogram scale, and stable. However, it requires activated catalytic systems (bulky phosphines, higher heat) to undergo oxidative addition due to the stronger C-Br bond.

-

2-Iodophenazine is the "Discovery Candidate." It offers superior reactivity in cross-couplings (often ligand-free or mild conditions), crucial for late-stage functionalization of complex, thermally sensitive intermediates. Its drawback is a more arduous synthesis and lower atom economy.

Electronic & Structural Fundamentals

The phenazine ring is electron-deficient (π-deficient), mimicking the reactivity of quinoxaline or pyrazine rather than benzene. This electron deficiency deactivates the carbon-halogen bond toward oxidative addition (the rate-limiting step in Pd-catalyzed cycles), making the choice of halogen critical.

Bond Dissociation Energy (BDE) & Oxidative Addition

The reactivity differential is quantified by the bond dissociation energies.[1][2][3] The C-I bond is significantly weaker, facilitating rapid oxidative addition even with electron-poor metal centers.

| Parameter | 2-Bromophenazine | 2-Iodophenazine | Impact on Catalysis |

| C-X BDE | ~81 kcal/mol | ~65 kcal/mol | Iodo undergoes oxidative addition ~10³–10⁴ times faster. |

| Bond Length | 1.86 Å | 2.05 Å | Longer C-I bond increases steric accessibility for the catalyst. |

| Polarizability | Moderate | High | Iodo stabilizes the transition state in Pd(0) → Pd(II) insertion. |

The Solubility Factor

Phenazines are notoriously insoluble in polar reaction media.[4]

-

2-Iodophenazine exhibits slightly higher lipophilicity (LogP ~3.8) compared to the bromo analog (LogP ~3.4), often improving solubility in non-polar coupling solvents like Toluene or 1,4-Dioxane, which is critical for maintaining homogeneous catalysis.

Synthetic Access: The "Make" Phase

The primary bottleneck for utilizing 2-iodophenazine is its synthesis. While 2-bromophenazine can be accessed via robust condensation or direct substitution, the iodo-variant typically requires diazonium chemistry.

Pathway A: 2-Bromophenazine (Scalable)

-

Method: Wohl-Aue Reaction or Condensation.[5]

-

Mechanism: Condensation of 4-bromo-1,2-diaminobenzene with 1,2-cyclohexanedione (followed by oxidation) or direct condensation with ortho-quinones.

-

Pros: One-pot potential; cheap starting materials.

-

Cons: Isomer separation (1-bromo vs 2-bromo) can be challenging depending on the method.

Pathway B: 2-Iodophenazine (The Sandmeyer Route)

Direct iodination of phenazine is poor due to the ring's electron deficiency. The standard route is indirect:

-

Synthesis of 2-aminophenazine .

-

Diazotization (

). -

Displacement with Potassium Iodide (

).

-

Pros: Regiospecific (determined by the amine precursor).

-

Cons: Multi-step; generation of diazonium intermediates poses safety risks at scale; "tarry" side products common in phenazine diazonium chemistry.

Cross-Coupling Reactivity Profiles

Suzuki-Miyaura Coupling

-

2-Iodophenazine: Reacts at room temperature or mild heating (40–60°C) using simple catalysts like

or even ligand-free -

2-Bromophenazine: Typically requires temperatures >80°C and electron-rich, bulky ligands (e.g., SPhos, XPhos) to facilitate oxidative addition into the stronger C-Br bond on the electron-poor ring.

Buchwald-Hartwig Amination

This is the most critical reaction for synthesizing antibiotic analogs.

-

The Challenge: The phenazine nitrogens can chelate Pd, poisoning the catalyst.

-

The Solution: 2-Iodophenazine is superior here. Its rapid oxidative addition outcompetes the non-productive coordination of Pd to the phenazine ring nitrogens. Bromophenazines often require "throw-away" ligand loadings (up to 10 mol%) to drive conversion.

Visualizing the Catalytic Divergence

Caption: Kinetic bifurcation in the catalytic cycle. The rapid oxidative addition of the iodo-species avoids the catalyst poisoning pathway common in N-heterocycles.

Experimental Protocols

Protocol A: Synthesis of 2-Iodophenazine (Sandmeyer Route)

Use this when reactivity is paramount.

-

Diazotization: Suspend 2-aminophenazine (1.0 equiv) in 50%

at 0°C. Add -

Substitution: Dissolve

(2.5 equiv) in minimal water. Add the cold diazonium salt solution slowly to the KI solution with vigorous stirring. Significant nitrogen gas evolution will occur. -

Workup: Heat the mixture to 80°C for 1 hour to ensure completion. Cool, neutralize with saturated

, and extract with Chloroform ( -

Purification: Silica gel chromatography (Eluent:

/Hexanes).-

Yield Expectations: 40–60%.

-

Safety: Phenazine diazonium salts are potentially explosive; do not isolate the dry salt.

-

Protocol B: Comparative Suzuki Coupling

Standardized conditions to test reactivity.

| Component | Iodo-Conditions (Mild) | Bromo-Conditions (Forced) |

| Catalyst | ||

| Base | ||

| Solvent | 1,4-Dioxane/Water (4:1) | Toluene/Water (10:1) |

| Temp/Time | 60°C, 4 hours | 100°C, 12–18 hours |

| Notes | High tolerance for steric bulk. | Requires rigorous deoxygenation. |

Strategic Selection: The Decision Matrix

When should you invest the extra effort to synthesize the Iodo-derivative?

Caption: Strategic decision tree for selecting the optimal halogenated precursor based on project phase and substrate constraints.

References

-

Electronic Properties of Phenazines

- Title: "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-C

- Source: PMC / NIH

-

URL:[Link]

-

Synthesis of Halogenated Phenazines (Antibiotic Applications)

-

General Reactivity of Halo-Heterocycles (Suzuki Coupling)

-

Buchwald-Hartwig Amination Conditions

- Title: "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors"

- Source: PMC / NIH

-

URL:[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Explain the difference in the bond dissociation energies - McMurry 8th Edition Ch 7 Problem 42 [pearson.com]

- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Leveraging 2-Iodophenazine as a Strategic Precursor for Advanced Phenazine-Based OLED Materials

An In-depth Technical Guide

This guide provides a comprehensive technical overview of the strategic use of 2-Iodophenazine in the synthesis and development of high-performance materials for Organic Light-Emitting Diodes (OLEDs). Designed for researchers and materials scientists, this document elucidates the rationale behind molecular design, provides detailed synthetic protocols, and explores the fabrication and characterization of OLED devices incorporating these novel materials.

Introduction: The Rise of Phenazines in Emitter Technology

The phenazine core, a nitrogen-containing heterocyclic aromatic compound, has become a cornerstone in the design of next-generation OLED materials.[1] Its inherent electron-deficient nature makes it an excellent acceptor moiety, crucial for creating materials with tailored electronic properties. When strategically functionalized with electron-donating groups, phenazine derivatives can form powerful donor-acceptor (D-A) structures. These structures are instrumental in the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1][2]

The primary challenge in harnessing the potential of the phenazine core lies in its precise and efficient functionalization. This is where halogenated intermediates, particularly 2-Iodophenazine, play a pivotal role. The carbon-iodine bond is relatively weak and highly susceptible to cleavage by transition metal catalysts, making 2-Iodophenazine a versatile and highly reactive precursor for a variety of essential cross-coupling reactions. This guide will explore how this seemingly simple molecule serves as a powerful gateway to complex, high-performance OLED emitters.

The Strategic Intermediate: 2-Iodophenazine

The utility of 2-Iodophenazine stems directly from its chemical structure. The iodine atom at the 2-position activates the molecule for subsequent functionalization, transforming the inert phenazine scaffold into a customizable building block.

Caption: Molecular structure of 2-Iodophenazine.

Synthesis of 2-Iodophenazine

The synthesis of halogenated phenazines can be achieved through several established routes. A common approach involves the condensation reaction of a halogenated o-phenylenediamine with a catechol or its equivalent under oxidative conditions. The specific synthesis of 2-Iodophenazine is a critical first step in the development pathway of advanced emitters.

Physicochemical Properties

The key feature of 2-Iodophenazine is its reactivity in palladium-catalyzed cross-coupling reactions. This allows for the precise installation of various functional groups, which is fundamental to tuning the optoelectronic properties of the final material.

-

Electrochemical Properties: As a derivative of phenazine, 2-Iodophenazine is expected to have a low-lying Lowest Unoccupied Molecular Orbital (LUMO), characteristic of electron-accepting materials.[3]

-

Reactivity: The C-I bond is the most reactive among halogens (I > Br > Cl) for oxidative addition in catalytic cycles, enabling reactions like Buchwald-Hartwig amination and Suzuki coupling to proceed under milder conditions with higher yields.[4]

Synthetic Pathways to High-Performance Emitters

2-Iodophenazine is the ideal starting point for constructing D-A type TADF emitters. By attaching electron-donating units to the 2-position of the phenazine core, a spatial separation between the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the LUMO, localized on the phenazine acceptor, can be achieved.[5] This separation is critical for minimizing the singlet-triplet energy gap (ΔEST), which facilitates the efficient reverse intersystem crossing (RISC) that defines TADF materials.[6]

Caption: Synthetic route from 2-Iodophenazine to a D-A TADF emitter.

Protocol: Buchwald-Hartwig Amination for D-A Emitter Synthesis

This protocol describes a general procedure for coupling an amine-based donor (e.g., 9,9-dimethylacridan - DMAC) to the 2-Iodophenazine core. This reaction is fundamental for creating many of the most efficient phenazine-based TADF emitters.[1]

Materials:

-

2-Iodophenazine (1 equivalent)

-

Donor amine (e.g., 9,9-dimethylacridan) (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)

-

Ligand (e.g., Xantphos) (0.1 equivalents)

-

Sodium tert-butoxide (NaOtBu) (2.0 equivalents)

-

Anhydrous toluene

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 2-Iodophenazine, the donor amine, sodium tert-butoxide, and the ligand.

-

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add anhydrous toluene via syringe, followed by the palladium catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, cool the mixture to room temperature and quench with deionized water. Extract the organic phase with a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel to isolate the desired D-A compound.

-

Final Purification: For OLED applications, high purity is paramount. The final product should be further purified by temperature-gradient sublimation to remove trace impurities that can act as quenching sites in a device.[1]

OLED Device Fabrication and Characterization

The performance of a newly synthesized emitter must be evaluated within a multilayer OLED device. The architecture of the device is critical for ensuring balanced charge injection and transport, maximizing the recombination of electrons and holes within the emissive layer.[7]

Caption: Typical multilayer architecture of an OLED device.

Protocol: OLED Fabrication by Thermal Evaporation

This protocol outlines the fabrication of a standard OLED device using the synthesized phenazine derivative as a dopant in an emissive layer.

Materials & Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Host material for the emissive layer (e.g., CBP)

-

Synthesized phenazine-based emitter (dopant)

-

Electron Transport Layer (ETL) material (e.g., TPBi)[5]

-

Lithium Fluoride (LiF)

-

Aluminum (Al)

-

High-vacuum thermal evaporation system (<10⁻⁶ Torr)

Procedure:

-

Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-Ozone immediately before loading into the evaporation chamber.

-

HTL Deposition: Deposit the HTL material (e.g., 40 nm of NPB) onto the ITO anode at a rate of ~1-2 Å/s.

-

Emissive Layer (EML) Deposition: Co-evaporate the host material (e.g., CBP) and the synthesized phenazine emitter. The doping concentration is critical and typically ranges from 5-15 wt%. A typical thickness is 20 nm. The deposition rates must be precisely controlled to achieve the target doping ratio.

-

ETL Deposition: Deposit the ETL material (e.g., 20 nm of TPBi) at a rate of ~1-2 Å/s.[5]

-

Cathode Deposition: Deposit a thin layer of LiF (1 nm) to facilitate electron injection, followed by a thicker layer of Aluminum (100 nm) to serve as the cathode.

-

Encapsulation: Immediately encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.

Performance Analysis: A Case Study

To illustrate the potential of this synthetic strategy, we can analyze the performance of emitters derived from a similar functionalized phenazine core. For instance, emitters based on a dibenzo[a,c]phenazine (DPPZ) acceptor, which could be synthesized from a di-iodinated precursor, have demonstrated exceptional performance.

A study on DPPZ-based isomers showed that attaching a 9,9-dimethylacridine (DMAC) donor to the 11-position of the core (DMAC-11-DPPZ) resulted in a highly efficient orange-emitting OLED.[6] The strategic placement of the donor, enabled by a halogenated precursor, balanced the wave function overlap to achieve both a high photoluminescence quantum yield (PLQY) and a fast RISC rate.[6]

Table 1: Performance Data for a High-Efficiency Phenazine-Based OLED (Data adapted from a representative high-performance device using a DMAC-DPPZ emitter)[6]

| Parameter | Value |

| Emission Peak (nm) | 576 |

| Color Coordinates (CIE) | (0.54, 0.45) |

| Max. External Quantum Eff. (EQE) | 23.8% |

| Max. Current Efficiency (cd/A) | 65.2 |

| Max. Power Efficiency (lm/W) | 55.6 |

| Max. Luminance (cd/m²) | > 10,000 |

This level of performance underscores the efficacy of using halogenated phenazines as precursors. The ability to precisely engineer the D-A interface through cross-coupling reactions is directly responsible for achieving high quantum efficiencies.

Conclusion

While 2-Iodophenazine itself is not an active OLED material, its value as a strategic synthetic intermediate is immense. It provides a reliable and versatile platform for accessing a wide range of complex phenazine derivatives through well-established cross-coupling chemistry. This "precursor strategy" allows materials scientists to rationally design and synthesize novel emitters with finely tuned electronic properties, leading to the development of highly efficient and color-pure OLEDs. The continued exploration of functionalization pathways starting from 2-Iodophenazine and its analogues will undoubtedly pave the way for the next generation of TADF emitters and other advanced optoelectronic materials.

References

- Time in Barcelona, ES. Google.

- Application Notes and Protocols for Employing Phenazine Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem.

- Summary of the device performances of the OLEDs based on 1 and 2.

- Electron Transport Materials: Synthesis, Properties and Device Performance.

- Functionalized tetraazapentacenes as electron-transport m

- Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport of Methanosarcina mazei Gö1. PMC.

- pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines.

- Isolation and characterization of methanophenazine and function of phenazines in membrane-bound electron transport of Methanosarcina mazei Gö1. PubMed.

- Organic Light Emitting Diode: OLED Gener

- The characteristics of the OLED devices: a) electroluminescence spectra.

- Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs.

- Exploring The Synthesis Techniques Of OLED Material Intermedi

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. topmostchemical.com [topmostchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. ossila.com [ossila.com]

Methodological & Application

Application Note: Synthesis of 2-Iodophenazine via Sandmeyer-Type Diazotization-Iodination

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the synthesis of 2-iodophenazine from 2-aminophenazine, detailing the mechanistic causality behind each experimental condition.

Introduction & Rationale

2-Iodophenazine is a highly valuable synthetic intermediate used in the development of complex pharmaceuticals, quinoxaline derivatives, and advanced organic electronics, including thermally activated delayed fluorescent (TADF) emitters[1]. The most direct route to synthesize 2-iodophenazine is the Sandmeyer-type transformation of 2-aminophenazine.

However, the phenazine core possesses two weakly basic nitrogen atoms that complicate solubility and reactivity[2]. Standard aniline diazotization protocols often fail or produce low yields when applied to phenazines due to incomplete protonation and the formation of stable triazene byproducts. This guide outlines a highly optimized, field-validated methodology that leverages excess acidity and strategic quenching to ensure high yields and high purity.

Mechanistic Insights: Causality in Experimental Design

To master this synthesis, one must understand the why behind the what:

-

Amine Protonation & Dissolution (The Role of Excess Acid): 2-Aminophenazine is poorly soluble in neutral aqueous media. A significant excess of strong acid (typically 37% HCl) is required. This serves a dual purpose: it generates the active nitrosating agent (nitrosonium ion,

) from sodium nitrite, and it fully protonates the basic phenazine nitrogens. Complete protonation is non-negotiable; it ensures a homogeneous reaction mixture and prevents unreacted amine from coupling with the diazonium salt to form unwanted triazenes. -

Diazonium Stability (The Role of Temperature): The resulting phenazine-2-diazonium intermediate[3] is highly reactive and prone to decomposition. Maintaining the reaction temperature strictly between 0–5 °C prevents premature hydrolysis, which would yield 2-hydroxyphenazine instead of the desired iodinated product.

-

Transition-Metal-Free Iodination: Unlike chlorination or bromination, which strictly require copper(I) salts (the classic Sandmeyer reaction), iodination proceeds smoothly without a transition metal catalyst. The iodide ion (

) is a sufficiently strong reducing agent to initiate a single-electron transfer (SET) to the diazonium salt, facilitating a radical-nucleophilic aromatic substitution that extrudes nitrogen gas (

Figure 1: Mechanistic pathway for the conversion of 2-aminophenazine to 2-iodophenazine.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and operational parameters for a standard 10 mmol scale reaction.

| Parameter | Reagent / Condition | Equivalents | Mechanistic Purpose |

| Substrate | 2-Aminophenazine | 1.0 eq | Starting material |

| Acid | HCl (37% aq) | 8.0 - 10.0 eq | Solvent, proton source, prevents triazene formation |

| Nitrosating Agent | 1.15 eq | Generates nitrosonium ion for diazonium formation | |

| Iodinating Agent | 2.5 eq | Nucleophilic iodine source & SET reducing agent | |

| Quenching Agent | Excess | Reduces byproduct molecular iodine ( | |

| Temperatures | 0–5 °C | N/A | 0–5 °C for stability; 60 °C for |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: Salt Formation and Diazotization

-

Dissolution: Equip a round-bottom flask with a magnetic stir bar and an internal thermometer. Suspend 2-aminophenazine (1.0 eq) in a mixture of distilled water and concentrated HCl (37%, ~8.0 eq). Stir vigorously at room temperature until the amine is fully protonated and a uniform suspension/solution is achieved.

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C.

-

Nitrosation: Prepare a concentrated aqueous solution of sodium nitrite (

, 1.15 eq). Add this solution dropwise to the acidic amine mixture over 15 minutes, ensuring the internal temperature never exceeds 5 °C. -

Self-Validation (Nitrous Acid Test): After 15 minutes of stirring post-addition, spot the reaction mixture onto starch-iodide indicator paper.

-

Pass: An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.

-

Fail: If no color change occurs, add an additional 0.1 eq of

and re-test.

-

-

Urea Quench (Optional but Recommended): Add a small spatula tip of urea or sulfamic acid to the mixture to destroy the slight excess of nitrous acid. This prevents the oxidation of iodide to iodine in the subsequent step.

Phase 2: Iodination and Nitrogen Extrusion

-

Iodide Addition: Prepare a concentrated aqueous solution of potassium iodide (

, 2.5 eq). Add this solution dropwise to the cold diazonium mixture. A dark, highly colored intermediate complex will form immediately. -

Thermal Activation: Remove the ice bath. Allow the reaction to warm to room temperature, then gently heat the mixture to 50–60 °C.

-

Self-Validation (Gas Evolution): Observe the reaction carefully. You must see the evolution of nitrogen gas (bubbling). Continue heating and stirring for 1–2 hours until all gas evolution completely ceases, indicating the successful extrusion of

and formation of the C-I bond.

Phase 3: Workup and Purification

-

Iodine Quenching: Cool the mixture to room temperature. The solution will appear dark brown/purple due to molecular iodine (

) formed as a byproduct. Add a saturated aqueous solution of sodium thiosulfate ( -

Self-Validation (Color Change): Stop adding thiosulfate when the dark iodine color entirely dissipates, yielding a lighter (usually yellow/orange) suspension.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (DCM) or ethyl acetate three times.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

), and concentrate under reduced pressure. -

Chromatography: Purify the crude residue via silica gel column chromatography (using petroleum ether/ethyl acetate mixtures) to afford pure 2-iodophenazine[1].

Figure 2: Step-by-step experimental workflow for the Sandmeyer-type iodination.

Analytical Characterization

To verify the identity and purity of the synthesized 2-iodophenazine, the following analytical signatures should be expected:

-

H NMR (400 MHz,

-

Mass Spectrometry (HRMS, ESI+): Calculated for

References

-

Title: Product Class 16: Phenazines Source: thieme-connect.de URL: 2

-

Title: Photocatalytic dye degradation and biological activities of the Fe2O3/Cu2O nanocomposite Source: rsc.org URL: 3

-

Title: Supporting Information: An umpolung strategy for rapid access to thermally activated delayed fluorescent (TADF) materials based on phenazine Source: rsc.org URL: 1

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Iodophenazine via the Sandmeyer Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, in-depth guide to the synthesis of 2-iodophenazine, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol is centered around the Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of primary aromatic amines into a wide array of functional groups. This guide is designed to not only provide a step-by-step experimental procedure but also to offer insights into the underlying chemical principles and critical safety considerations.

Introduction: The Sandmeyer Reaction and Its Application to Phenazines

The Sandmeyer reaction is a versatile and widely used method for the substitution of an aromatic amino group via the formation of a diazonium salt intermediate.[1] This reaction opens up synthetic pathways that are often not achievable through direct substitution methods. The transformation of an amino group into a diazonium salt, which can then be displaced by a variety of nucleophiles, allows for the introduction of halides, cyano groups, and other functionalities onto an aromatic ring.[2]

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional materials. The ability to selectively functionalize the phenazine scaffold is of significant interest in the development of new therapeutic agents and advanced materials. This application note details a robust protocol for the synthesis of 2-iodophenazine, starting from the readily accessible 2-aminophenazine.